Benzamide, 5-chloro-4-((4,5-dihydro-1H-imidazol-2-yl)amino)-2-methoxy-N-methyl-
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Overview
Description
Benzamide, 5-chloro-4-((4,5-dihydro-1H-imidazol-2-yl)amino)-2-methoxy-N-methyl- is a complex organic compound that features a benzamide core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 5-chloro-4-((4,5-dihydro-1H-imidazol-2-yl)amino)-2-methoxy-N-methyl- typically involves multi-step organic synthesis. One common approach is the condensation of 5-chloro-2-methoxybenzoic acid with N-methyl-1,2-diaminoethane to form the intermediate, which is then cyclized with formaldehyde and ammonium acetate to yield the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 5-chloro-4-((4,5-dihydro-1H-imidazol-2-yl)amino)-2-methoxy-N-methyl- can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
Benzamide, 5-chloro-4-((4,5-dihydro-1H-imidazol-2-yl)amino)-2-methoxy-N-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Mechanism of Action
The mechanism of action of Benzamide, 5-chloro-4-((4,5-dihydro-1H-imidazol-2-yl)amino)-2-methoxy-N-methyl- involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloproteins. Additionally, the compound may interact with nucleic acids, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Benzamide derivatives: Compounds like 4-chlorobenzamide and 2-methoxybenzamide share structural similarities.
Imidazole derivatives: Compounds such as 4,5-dihydro-1H-imidazole and 2-methylimidazole.
Uniqueness
Benzamide, 5-chloro-4-((4,5-dihydro-1H-imidazol-2-yl)amino)-2-methoxy-N-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the benzamide core with the imidazole ring and various substituents makes it a versatile compound for research and potential therapeutic applications .
Properties
CAS No. |
132116-67-7 |
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Molecular Formula |
C12H15ClN4O2 |
Molecular Weight |
282.72 g/mol |
IUPAC Name |
5-chloro-4-(4,5-dihydro-1H-imidazol-2-ylamino)-2-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C12H15ClN4O2/c1-14-11(18)7-5-8(13)9(6-10(7)19-2)17-12-15-3-4-16-12/h5-6H,3-4H2,1-2H3,(H,14,18)(H2,15,16,17) |
InChI Key |
CBPNCWPUYCIIMV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1OC)NC2=NCCN2)Cl |
Origin of Product |
United States |
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